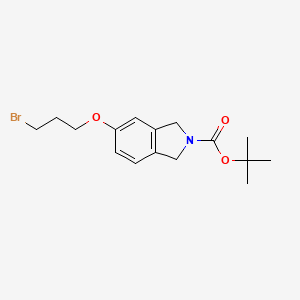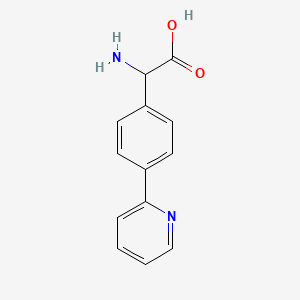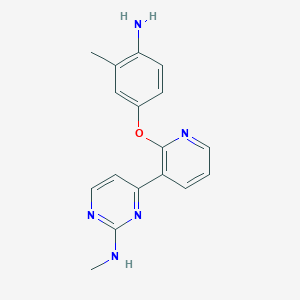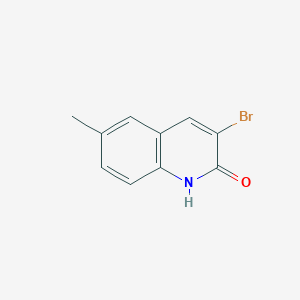
3-bromo-6-methyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-6-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family. Quinolin-2-ones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methyl-1H-quinolin-2-one can be achieved through several methods. One common approach involves the bromination of 6-methylquinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-6-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinolin-2,4-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the quinolin-2-one moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of various substituted quinolin-2-one derivatives.
Oxidation: Formation of quinolin-2,4-dione derivatives.
Reduction: Formation of reduced quinolin-2-one derivatives.
Aplicaciones Científicas De Investigación
3-bromo-6-methyl-1H-quinolin-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-bromo-6-methyl-1H-quinolin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects . The presence of the bromine and methyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
6-methylquinolin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-bromoquinolin-2-one: Lacks the methyl group, which may affect its chemical properties and applications.
4-hydroxyquinolin-2-one:
Uniqueness
3-bromo-6-methyl-1H-quinolin-2-one is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
3-bromo-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-9-7(4-6)5-8(11)10(13)12-9/h2-5H,1H3,(H,12,13) |
Clave InChI |
OYJZHWMLVJZLML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


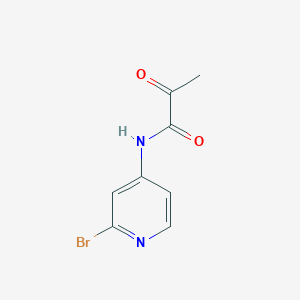
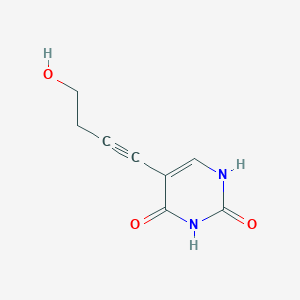
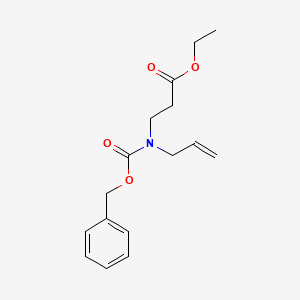
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)

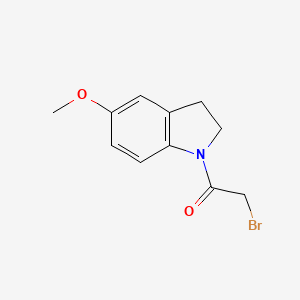
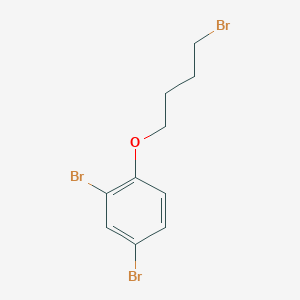
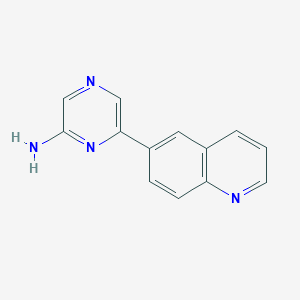
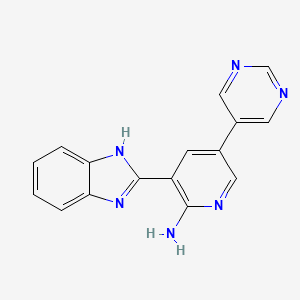
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
